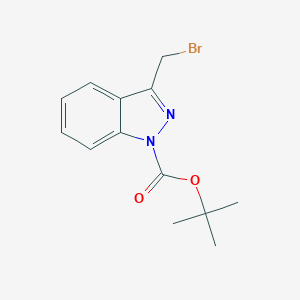

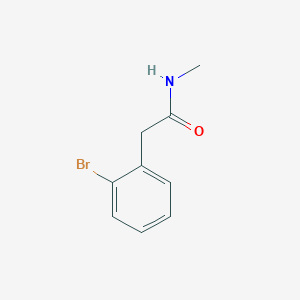

2-(2-Bromophenyl)-N-methylacetamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Antimicrobial Agents

2-(2-Bromophenyl)-N-methylacetamide has been explored in the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety. These compounds demonstrated potential as antimicrobial agents, showing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

2. Pharmacological Applications

This compound has also been used in the Leuckart synthesis of novel acetamide derivatives, which exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic effects in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016).

3. Suzuki-Miyaura Cross-Coupling

In the field of organic synthesis, 2-(2-Bromophenyl)-N-methylacetamide has been utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal technique for constructing carbon-carbon bonds in various chemical contexts (Cottineau, Kessler, & O’Shea, 2006).

4. Anti-Diabetic Agents

Research into new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, including 2-bromo-N-phenyl/arylacetamides, has revealed their potential as antidiabetic agents. These compounds have shown significant inhibition of the α-glucosidase enzyme, suggesting their utility in diabetes treatment (Nazir et al., 2018).

5. Solvent Manipulation in Crystal Structures

2-(2-Bromophenyl)-N-methylacetamide has been studied in the context of solvent manipulation in crystal structures, particularly in the formation of N-methylacetamide inclusion compounds with various xanthenol hosts (Sayed, Jacobs, & Taljaard, 2015).

6. Kinetics and Mechanism of Hydrolysis

The hydrolysis kinetics and mechanism of N-substituted amides, using N-methylacetamide as a model, have been extensively studied, providing insights into chemical reactions at high temperatures (Duan, Dai, & Savage, 2010).

7. Anticonvulsant Agents

Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has identified potential anticonvulsant agents. This includes the study of various N-methylacetamide derivatives and their interactions with biotargets related to epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

8. Infrared Spectroscopy Studies

The infrared spectrum of N-methylacetamide, including the study of its fine components, has been explored using density functional theory. This research is crucial in understanding the formation of the amide infrared spectrum, with applications in organic and analytical chemistry (Ji et al., 2020).

Mécanisme D'action

Target of Action

Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 2-(2-Bromophenyl)-N-methylacetamide is likely related to its involvement in carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromophenyl group could undergo transmetalation, a process where it transfers from boron to palladium . This reaction is part of a larger mechanism that involves the coupling of chemically differentiated fragments with the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-(2-Bromophenyl)-N-methylacetamide might participate, is a key biochemical pathway. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 2-(2-Bromophenyl)-N-methylacetamide is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

Propriétés

IUPAC Name |

2-(2-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWLOQCRSVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593167 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-N-methylacetamide | |

CAS RN |

141438-47-3 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B168803.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)